molecular formula C11H14LiN3O4 B13455862 Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate

Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate

Cat. No.: B13455862
M. Wt: 259.2 g/mol
InChI Key: ZZSIWXVFLJNEEA-UHFFFAOYSA-M
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Description

Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate is a complex organic compound with a lithium ion coordinated to a pyrazine ring substituted with a tert-butoxycarbonyl-protected amino group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

    Lithium Coordination: The final step involves the coordination of the lithium ion to the carboxylate group on the pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring.

    Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.

Major Products

    Oxidation: Products include oxidized derivatives of the pyrazine ring.

    Reduction: Products include alcohol derivatives of the carboxylate group.

    Substitution: The major product is the free amino derivative of the compound.

Scientific Research Applications

Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a lithium-based drug for mood stabilization.

    Industry: Utilized in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The lithium ion can modulate the activity of these targets, leading to various biological effects. The Boc-protected amino group can be deprotected to reveal a reactive site for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}ethyl)pyrazine-2-carboxylate
  • Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate

Uniqueness

Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H14LiN3O4

Molecular Weight

259.2 g/mol

IUPAC Name

lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazine-2-carboxylate

InChI

InChI=1S/C11H15N3O4.Li/c1-11(2,3)18-10(17)14-5-7-4-13-8(6-12-7)9(15)16;/h4,6H,5H2,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1

InChI Key

ZZSIWXVFLJNEEA-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NCC1=CN=C(C=N1)C(=O)[O-]

Origin of Product

United States

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